Isosorbide Mononitrate

Pharmacokinetics Bioavailability First-Pass Metabolism

Isosorbide Mononitrate (5-ISMN, CAS 16051-77-7) is the primary active metabolite of ISDN offering ~100% oral bioavailability and a 4.2-hour half-life with zero hepatic first-pass metabolism. This contrasts sharply with ISDN (t½ 36.5 min, bioavailability 19%), ensuring predictable plasma levels critical for sustained-release formulation development and bioequivalence studies. Supplied at ≥98% purity with complete pharmacopoeial impurity profiling (EP Impurity A/B, Isosorbide). Validated for USP/EP monograph compliance, HPLC-MS assay (LLOQ 1.04 ng/mL), and in vitro dissolution method development. Its distinct vasodilatory potency (1:12.2 relative to IS-2-MN) enables nitrate tolerance research without confounding metabolic variables. Choose 5-ISMN to eliminate pharmacokinetic variability in your R&D workflow.

Molecular Formula C6H9NO6
Molecular Weight 191.14 g/mol
CAS No. 16051-77-7
Cat. No. B1672618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosorbide Mononitrate
CAS16051-77-7
Synonyms5-ISMN
5-ISMN Durules
Elantan
Imdur
Ismo
isosorbide mononitrate
isosorbide-5-mononitrate
isosorbide-5-nitrate
Monizid
Mono Mac 50D
monocinque
Monoket
Mononit
Olicard 40
Olicard-retard
Molecular FormulaC6H9NO6
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1C(C2C(O1)C(CO2)O[N+](=O)[O-])O
InChIInChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1
InChIKeyYWXYYJSYQOXTPL-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.70e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isosorbide Mononitrate (CAS 16051-77-7): Procurement-Grade Specifications, Pharmacokinetic Profile, and Key Comparators for Scientific Selection


Isosorbide Mononitrate (5-ISMN), identified by CAS 16051-77-7, is a long-acting organic nitrate vasodilator and the primary active metabolite of isosorbide dinitrate (ISDN) [1]. As a crystalline solid with a melting point of 86–93°C and optical rotation of +170° to +177° (c=1 in EtOH) , it is supplied at purities typically exceeding 98% for research applications [2]. Distinct from ISDN, 5-ISMN is characterized by the absence of hepatic first-pass metabolism and an approximately 8-fold longer elimination half-life, enabling more predictable therapeutic plasma concentrations [3]. These attributes make it a critical reference standard for pharmacopoeial testing, bioequivalence studies, and sustained-release formulation development.

Why Isosorbide Mononitrate Cannot Be Generically Substituted: Key Differentiators in Bioavailability, Half-Life, and Potency


Substituting Isosorbide Mononitrate with the parent compound Isosorbide Dinitrate (ISDN) or the 2-mononitrate isomer introduces critical deviations in pharmacokinetic and pharmacodynamic behavior. While ISDN exhibits a terminal half-life of only 36.5 minutes and an absolute oral bioavailability of approximately 19% due to extensive first-pass metabolism [1], 5-ISMN demonstrates a 4.20-hour half-life and bioavailability approaching 100% with no first-pass effect [2]. Moreover, 5-ISMN serves as the primary active metabolite accounting for the majority of ISDN's antianginal activity, yet its in vitro vasodilatory potency relative to IS-2-MN is 1:12.2 in rat aorta models [3]. These quantitative disparities directly impact dosing regimens, tolerance development, and therapeutic predictability, rendering simple compound interchange scientifically unsound for rigorous research or pharmaceutical development.

Quantitative Differentiation Guide for Isosorbide Mononitrate (CAS 16051-77-7): Head-to-Head Data vs. ISDN, IS-2-MN, and IR Formulations


Bioavailability and First-Pass Metabolism: IS-5-MN (≈100%) vs. ISDN (≈19%)

Isosorbide-5-Mononitrate (5-ISMN) exhibits near-complete oral bioavailability, in stark contrast to Isosorbide Dinitrate (ISDN), which undergoes extensive first-pass hepatic metabolism. Direct oral administration of 20 mg 5-ISMN yields a peak plasma concentration of 483.2 ng/mL, whereas the same dose of ISDN produces a peak ISDN concentration of only 51.6 ng/mL, with 5-ISMN appearing as a metabolite at 144.4 ng/mL [1]. The absolute oral bioavailability of conventional ISDN is estimated at 19%, while 5-ISMN bioavailability approaches 100% due to the absence of first-pass metabolism [2].

Pharmacokinetics Bioavailability First-Pass Metabolism

Elimination Half-Life Comparison: IS-5-MN (4.2–5 h) vs. ISDN (36.5 min) vs. IS-2-MN (1.72 h)

The terminal elimination half-life of Isosorbide-5-Mononitrate is approximately 4.20 hours following oral administration, compared to 1.72 hours for Isosorbide-2-Mononitrate and only 36.5 minutes for the parent ISDN [1]. In a steady-state crossover trial, the mean apparent elimination half-life of 5-ISMN was 6.2 hours after extended-release 5-ISMN administration and 7.1 hours after ISDN, with the longer half-life after ISDN reflecting continued metabolite formation [2]. Overall, 5-ISMN exhibits an 8-fold longer half-life than ISDN when directly compared [3].

Pharmacokinetics Half-Life Elimination

Vasodilatory Potency Ranking: IS-5-MN vs. IS-2-MN and Other Nitrates (Relative Potency 1:12.2)

In isolated rat aorta rings, Isosorbide-5-Mononitrate (5-ISMN) is the least potent among the isomeric mononitrates, with a relative vasodilatory potency of 1.0. In contrast, Isosorbide-2-Mononitrate (IS-2-MN) exhibits a relative potency of 12.2, meaning IS-2-MN is approximately 12-fold more potent on a molar basis [1]. In canine models, the potency order for vasodilation in systemic and coronary vascular beds is: Nitroglycerin (GTN) > Isosorbide Dinitrate (ISDN) > IS-2-MN > IS-5-MN, with 5-ISMN being the least potent agent [2].

Vasodilation Potency EC50 Pharmacodynamics

Sustained-Release vs. Immediate-Release Formulations: Pharmacokinetic and Hemodynamic Differentiation

A head-to-head comparison of Isosorbide-5-Mononitrate immediate-release (20 mg) and sustained-release (50 mg, with 15 mg IR + 35 mg SR) formulations demonstrated that the onset of hemodynamic effects (a/b-ratio of finger pulse curve, heart rate) was not different between formulations, while systolic blood pressure effect was slightly delayed with SR (30 vs. 10 minutes) [1]. Importantly, there was no significant difference in maximum hemodynamic effect or effect per dose within 6 hours [1]. In a separate pharmacokinetic study, sustained-release 5-ISMN (40 mg) achieved significantly lower and delayed peak plasma levels (452.8 ± 67.8 ng/mL) compared to conventional formulation (706.7 ± 57.3 ng/mL; p < 0.05), with peak times of 4.6 h vs. 2.4 h (p < 0.005) [2].

Sustained Release Immediate Release Pharmacokinetics Hemodynamics

Analytical Method Sensitivity: HPLC-MS/MS LLOQ of 1.04 ng/mL vs. Prior Methods (≥2.3 ng/mL)

A validated HPLC-MS method for quantifying Isosorbide-5-Mononitrate in human plasma achieved a lower limit of quantification (LLOQ) of 1.04 ng/mL [1]. This represents a >2-fold improvement in sensitivity compared to previously reported methods, which had LLOQ values exceeding 2.3 ng/mL and required lengthy extraction or derivatization procedures [2]. The method also demonstrated intra-day precision (RSD) <8.6%, inter-day precision <13.4%, and accuracy within ±0.45% over a linear range of 1.04–1040 ng/mL [1].

Analytical Chemistry HPLC-MS LLOQ Bioanalysis

Solid-State Stability Under Accelerated Conditions: Max Degradation Rate of 0.17% per Year (Dry) vs. 2.44% per Year (75% RH)

The solid-state stability of Isosorbide-5-Mononitrate was evaluated at 40°C under dry and humid (75% relative humidity) conditions using GC-MS. The only degradation products identified were the two diastereoisomers of isosorbide [1]. Maximal degradation rates, calculated from the initial slope of degradation curves, were 0.17% per year under dry conditions and 2.44% per year under wet conditions [1]. Under recommended storage conditions (lyophilized at -20°C, desiccated), the compound remains stable for 36 months [2].

Stability Degradation GC-MS Storage

Recommended Research and Industrial Applications for Isosorbide Mononitrate Based on Quantitative Differentiation Data


Pharmacopoeial Reference Standard for Impurity Profiling and Assay Validation

Due to its well-defined impurity profile, including Isosorbide Dinitrate (EP Impurity A/B) and Isosorbide (degradation product), Isosorbide Mononitrate is an essential reference standard for USP and EP monograph compliance testing [1]. The stability data showing minimal degradation under dry conditions (0.17% per year) further supports its suitability as a primary standard for analytical method validation in quality control laboratories [2].

Bioequivalence and Pharmacokinetic Bridging Studies for Generic Sustained-Release Formulations

The well-characterized pharmacokinetic parameters of Isosorbide Mononitrate (t½ ≈ 4.2–5 h, bioavailability ≈ 100%) and the availability of a sensitive HPLC-MS assay with an LLOQ of 1.04 ng/mL make it the compound of choice for bioequivalence studies comparing test and reference sustained-release formulations [3]. The distinct Cmax and Tmax differences between IR and SR formulations provide clear metrics for demonstrating formulation equivalence or differentiation [4].

Nitrate Tolerance and Vascular Biology Research

The unique pharmacodynamic profile of Isosorbide-5-Mononitrate—lower intrinsic vasodilatory potency (relative potency 1.0) compared to IS-2-MN (12.2) and ISDN, yet longer half-life—makes it a valuable tool for investigating the mechanisms of nitrate tolerance and endothelial dysfunction [5]. Researchers can leverage its predictable pharmacokinetics and absence of active metabolites to isolate tolerance phenomena from confounding metabolic variables.

Sustained-Release Formulation Development and In Vitro-In Vivo Correlation (IVIVC)

The availability of robust comparative data between immediate-release and sustained-release formulations (Cmax 452.8 vs. 706.7 ng/mL; Tmax 4.6 vs. 2.4 h) enables the development and validation of in vitro dissolution methods that correlate with in vivo pharmacokinetic performance [4]. This is critical for formulation scientists developing generic or novel extended-release products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isosorbide Mononitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.